molecular formula C22H21N3O5S B2729631 methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251628-94-0

methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2729631
CAS No.: 1251628-94-0
M. Wt: 439.49
InChI Key: CCANTMXNHJPZRF-UHFFFAOYSA-N
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Description

Methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic heterocyclic compound featuring a benzodiazepine core modified with a thioether-linked benzodioxolylmethyl amide group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Benzodiazepine moiety: A seven-membered ring system with two nitrogen atoms, commonly associated with central nervous system (CNS) modulation.
  • Benzodioxole group: A 1,3-benzodioxole substituent, often linked to metabolic stability and bioactivity in plant-derived compounds .

Properties

IUPAC Name

methyl 2-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-22(27)10-15-9-21(25-17-5-3-2-4-16(17)24-15)31-12-20(26)23-11-14-6-7-18-19(8-14)30-13-29-18/h2-9,24H,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCANTMXNHJPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and structural characteristics that contribute to its efficacy.

Structural Characteristics

The compound features a unique structure that includes:

  • Benzodioxole Moiety : This component is associated with various biological activities and enhances the compound's interaction with biological targets.
  • Thioether Group : This functional group may influence the compound's pharmacokinetics and receptor interactions.
  • Amine Group : The presence of an amine suggests potential for diverse interactions with biological systems.

Table 1 summarizes the structural features and unique properties of this compound compared to other well-known benzodiazepines.

Compound NameStructural FeaturesUnique Properties
DiazepamClassic benzodiazepine structureWell-known anxiolytic
ClonazepamNitro group additionStrong anticonvulsant properties
OxazepamHydroxylated derivativeShorter half-life
FludiazepamFluorinated derivativeEnhanced potency
Methyl [4-(...)Benzodioxole and thioether groupsPotentially improved therapeutic profile

Pharmacological Effects

This compound exhibits several pharmacological activities primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor. Key effects include:

  • Anticonvulsant Activity : The compound has demonstrated efficacy in preventing seizures, making it a candidate for treating epilepsy and related disorders.
  • Anxiolytic Effects : Similar to traditional benzodiazepines, it may provide anxiety relief by enhancing GABAergic transmission in the central nervous system.
  • Sedative Properties : Its sedative effects could be beneficial in managing insomnia or other sleep disorders.

Research Findings

Recent studies have highlighted the potential of benzodioxole derivatives in various therapeutic contexts. For instance, research on related compounds has shown promising results in areas such as:

  • Antidiabetic Activity : Some benzodioxole derivatives have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. Compounds similar to methyl [4-(...)] have shown IC50 values indicating significant inhibition of this enzyme, suggesting a role in managing blood glucose levels .
    • In Vitro Studies : Compounds demonstrated IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase.
    • In Vivo Studies : In diabetic mice models, certain derivatives reduced blood glucose levels significantly from 252.2 mg/dL to 173.8 mg/dL .

Case Studies

Several case studies have explored the broader implications of benzodioxole derivatives:

  • Anticancer Potential : In vitro assays revealed that some derivatives exhibited activity against various cancer cell lines while showing minimal toxicity to normal cells. For example, one compound demonstrated significant cytotoxicity against four cancer cell lines with IC50 values between 26–65 µM .
  • Neuroprotective Effects : The neuroprotective properties of benzodiazepines have been well-documented, and methyl [4-(...)] may share similar benefits due to its structural composition and mechanism of action at GABA receptors.

Scientific Research Applications

Anticancer Activity

Methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has shown promise in anticancer research. Its structural analogs have been investigated for their ability to inhibit specific protein kinases involved in cancer progression. For instance, compounds similar to this benzodiazepine derivative exhibit high selectivity against Src family kinases (SFKs), which are implicated in various malignancies .

Case Study:
A study demonstrated that related compounds could effectively inhibit tumor growth in xenograft models of pancreatic cancer, indicating potential therapeutic efficacy when administered orally .

Neuropharmacology

The compound's benzodiazepine structure suggests potential applications in neuropharmacology. Benzodiazepines are widely recognized for their anxiolytic and sedative effects. Research into similar compounds indicates that they can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety and mood regulation.

Case Study:
Research into related benzodiazepine derivatives has revealed their ability to enhance GABA receptor activity, leading to anxiolytic effects in animal models . This suggests that this compound may also possess similar properties.

Chemical Synthesis

The synthesis of this compound can be achieved through various organic reactions involving multi-step synthetic pathways. Its synthesis often employs methods such as amide coupling and thioether formation.

Table: Synthetic Pathways Overview

StepReaction TypeReagents/Conditions
1Amide FormationBenzodioxole derivative + amine
2Thioether FormationThiol + alkyl halide
3AcetylationAcetic anhydride + base

The biological activity of this compound has been evaluated through various assays. These include kinase inhibition assays and receptor binding studies to assess its pharmacodynamics.

Findings:
Preliminary data suggest that the compound interacts with multiple biological targets, potentially leading to diverse therapeutic effects . Further studies are necessary to elucidate its complete mechanism of action.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Key Functional Groups Synthesis Method Bioactivity Insights
Methyl [4-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate (Target) Benzodiazepine Thioether, benzodioxole, acetamide Thiol-alkylation reaction Potential CNS or enzyme modulation (inferred)
Sodium 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-thiadiazole hybrid Thiadiazole, triazole, thioether Acidification of thiol intermediates High intermolecular interaction energy with enzymes
Poly(ethylene glycol) diacrylate (PEGDA) Polyethylene glycol Acrylate termini Photopolymerization Hydrogel scaffold for drug delivery

Key Observations :

  • The target compound’s benzodiazepine core differentiates it from triazole-thiadiazole hybrids (e.g., ), which prioritize enzyme inhibition through rigid heterocycles.
  • Thioether linkages are common in both the target and sodium 2-...acetate , suggesting shared synthetic strategies (e.g., nucleophilic substitution) .
  • The benzodioxole group in the target compound may enhance bioavailability compared to purely synthetic scaffolds (e.g., PEGDA ), as benzodioxoles are prevalent in plant-derived bioactive molecules .

Bioactivity and Mechanism

  • Target Compound : While direct bioactivity data is unavailable, benzodiazepines typically interact with GABAA receptors. The benzodioxole group may confer antioxidant or antimicrobial properties, as seen in plant-derived analogs .
  • Sodium 2-...acetate : Demonstrated superior enzyme-binding energy compared to reference compounds, attributed to its triazole-thiadiazole core and sulfur-rich architecture.
  • Limitations : The target compound’s lack of direct bioactivity studies contrasts with the well-characterized sodium 2-...acetate , underscoring the need for targeted assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Utilize condensation reactions between 1,3-benzodioxol-5-ylmethylamine derivatives and thiol-containing benzodiazepine precursors under acidic reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) .
  • Step 2 : Optimize molar ratios (e.g., 1.1:1 for aldehyde/amine components) and reaction time (3–5 hours) to minimize side products.
  • Step 3 : Purify via recrystallization from DMF/acetic acid mixtures to enhance purity (>95%) .
  • Key Variables : Solvent polarity, temperature gradients, and stoichiometric excess of nucleophilic components.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm stereochemistry .
  • NMR : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with deuterated DMSO to identify proton environments and confirm thioether/amide linkages.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., MW ~500–600 g/mol range) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and intermolecular interactions of this compound?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Step 2 : Compare computed IR/Raman spectra with experimental data to validate tautomeric forms or conformational flexibility.
  • Step 3 : Use molecular docking simulations to predict binding affinities with biological targets (e.g., benzodiazepine receptors) .

Q. What mechanistic insights can be gained from studying the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products .
  • Step 2 : Identify hydrolysis-prone sites (e.g., ester or thioether linkages) via LC-MS/MS fragmentation.
  • Step 3 : Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays) to minimize variability .
  • Step 2 : Apply dose-response curves (IC50_{50}/EC50_{50}) to differentiate target-specific effects from off-target toxicity.
  • Step 3 : Use siRNA knockdown or CRISPR models to validate mechanistic pathways .

Q. What strategies address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer :

  • Step 1 : Implement design of experiments (DoE) to identify critical factors (e.g., moisture sensitivity of intermediates) .
  • Step 2 : Use in-situ FTIR to monitor reaction progress and adjust reagent addition dynamically.
  • Step 3 : Collaborate via open-source platforms to share raw data (e.g., crystallographic .cif files) .

Data Analysis and Theoretical Frameworks

Q. How should researchers link experimental findings to theoretical frameworks (e.g., structure-activity relationships)?

  • Methodological Answer :

  • Step 1 : Apply Hansch analysis or 3D-QSAR to correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with bioactivity .
  • Step 2 : Use molecular dynamics simulations to model solvent interactions and conformational stability .
  • Step 3 : Publish negative results (e.g., failed crystallization attempts) to refine predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.